

Et₃PAuCl molecular structure and linear coordination geometry

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Compound of Interest

Compound Name: Chloro(triethylphosphine)gold

CAS No.: 15529-90-5

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Introduction: The Significance of a Linear Gold(I) Complex

(Triethylphosphine)gold(I) chloride, with the chemical formula C₆H₁₅PAuCl, is a crystalline, air-stable coordination complex. As a member of the phosphinegold(I) halide family, it serves as a valuable precursor in the synthesis of more complex organogold compounds and as a catalyst in various organic transformations.^[1] Furthermore, its structural similarity to the anti-arthritic drug Auranofin has made it a subject of intense study in medicinal chemistry to understand the structure-activity relationships of gold-based therapeutic agents.^{[2][3]}

The defining characteristic of Et₃PAuCl, and indeed most two-coordinate gold(I) complexes, is its rigid and predictable linear geometry.^[4] Understanding the origins and parameters of this geometry is crucial for predicting its reactivity, designing new catalysts, and elucidating its mechanism of action in biological systems.

Synthesis and Spectroscopic Characterization

The synthesis of Et₃PAuCl is well-established and typically involves the reaction of a gold(I) or gold(III) precursor with the triethylphosphine ligand. The most common laboratory-scale synthesis relies on the reduction of a gold(III) salt, such as chloroauric acid (HAuCl₄), where triethylphosphine acts as both the reducing agent and the coordinating ligand.^[1]

Experimental Protocol: Synthesis of Et₃PAuCl

This protocol describes a common and reliable method for the synthesis of (Triethylphosphine)gold(I) chloride.

Causality: The choice of ethanol as a solvent is critical as it readily dissolves the chloroauric acid precursor and the triethylphosphine ligand, while the final product, Et₃PAuCl, has lower solubility, facilitating its crystallization upon cooling. Triethylphosphine is a sufficiently strong reducing agent to convert Au(III) to Au(I) while simultaneously coordinating to the resulting gold(I) center to form the stable complex.

Step-by-Step Methodology:

- **Preparation:** Dissolve tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) in absolute ethanol (approx. 10 mL per 1 g of HAuCl₄) in a round-bottom flask equipped with a magnetic stirrer. The solution will have a characteristic yellow color.
- **Reaction:** While stirring vigorously at room temperature, slowly add a solution of triethylphosphine (Et₃P) in ethanol dropwise. A stoichiometric amount of phosphine is required, but a slight excess is often used to ensure complete reduction and coordination. The reaction is exothermic, and a color change from yellow to colorless will be observed as the Au(III) is reduced to Au(I).
- **Crystallization:** Upon completion of the addition, continue stirring for 1-2 hours. The product will begin to precipitate as a white or pale-yellow solid. To maximize yield, cool the reaction mixture in an ice bath or refrigerate at 4°C for several hours.
- **Isolation:** Collect the crystalline product by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the purified product under vacuum to yield **Chloro(triethylphosphine)gold(I)** as a white, crystalline solid.

Spectroscopic Validation: ³¹P NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of the synthesized complex.

- ³¹P NMR Spectroscopy: Due to the presence of the phosphine ligand, ³¹P NMR is particularly diagnostic. In a suitable solvent like CDCl₃, Et₃PAuCl exhibits a single sharp resonance. The chemical shift provides information about the electronic environment of the phosphorus atom, and its singlet nature confirms the formation of a single phosphorus-containing species. This technique is also highly sensitive for monitoring the stability of the complex in solution over time.[5]

Molecular Structure and Bonding

The molecular structure of Et₃PAuCl has been definitively determined by single-crystal X-ray diffraction. The data reveals a two-coordinate gold(I) center bound to one phosphorus atom from the triethylphosphine ligand and one chlorine atom.

The Predominance of Linear Geometry in Au(I)

The linear coordination geometry observed in Et₃PAuCl is a hallmark of two-coordinate d¹⁰ metal complexes like Au(I).[4] This preference is primarily driven by:

- **Electronic Configuration:** Gold(I) has a filled d-orbital shell (5d¹⁰). To form two covalent bonds, the metal utilizes hybrid orbitals formed from the 6s and one of the 6p orbitals (specifically, the 6p_z). This sp hybridization results in two orbitals oriented 180° apart, leading to a linear arrangement that minimizes electron-electron repulsion.
- **Relativistic Effects:** For heavy elements like gold, relativistic effects cause a significant contraction and energetic stabilization of the 6s orbital.[1] This enhances its participation in bonding and strengthens the preference for hybridization schemes, like sp, that maximize s-orbital character, further solidifying the energetic preference for a linear geometry.

Structural Parameters from X-ray Crystallography

The crystallographic analysis of Et₃PAuCl provides precise bond lengths and angles that define its molecular structure.[6] The crystal structure contains two crystallographically independent molecules in the asymmetric unit, which have very similar but not identical geometries due to minor differences in packing and ethyl group orientation.

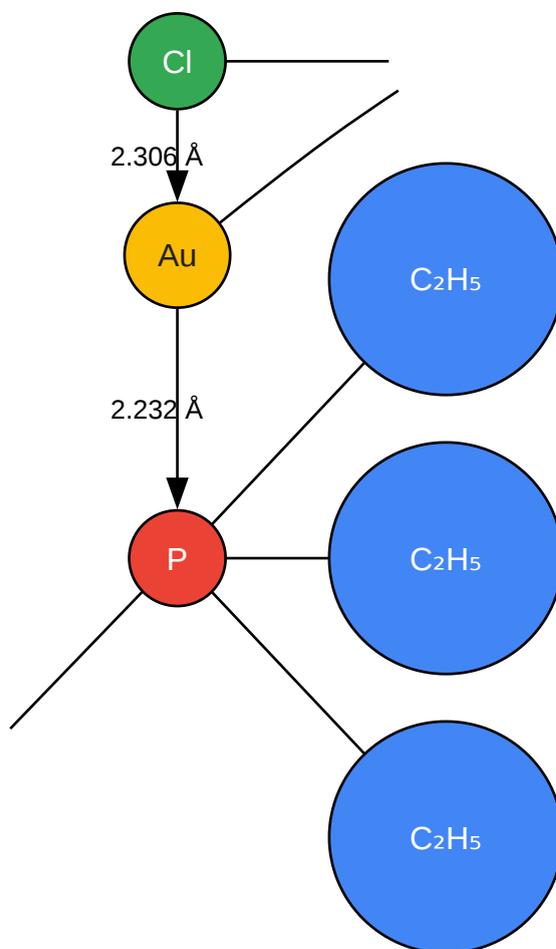
Parameter	Molecule 1	Molecule 2	Average Value
Au-P Bond Length (Å)	2.232 (9)	2.231 (8)	2.232
Au-Cl Bond Length (Å)	2.305 (8)	2.306 (8)	2.306
P-Au-Cl Bond Angle (°)	178.5 (3)	178.9 (3)	178.7

Data sourced from Tiekink, E. R. T. (1989). Acta Cryst. C45, 1233-1234.[6]

These values confirm a nearly perfect linear coordination at the gold center. The closest distance between two gold atoms in the crystal lattice is 3.615 Å, which is longer than the sum of the van der Waals radii, indicating the absence of significant aurophilic (Au...Au) interactions in the solid state for this specific compound.[6]

Visualization of the Molecular Structure

The following diagram illustrates the linear coordination geometry of the Et₃PAuCl molecule.



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Caption: Molecular structure and key bond lengths of Et₃PAuCl.

Experimental Workflow: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid. The process provides the precise coordinates of each atom, from which bond lengths, bond angles, and intermolecular interactions are calculated.

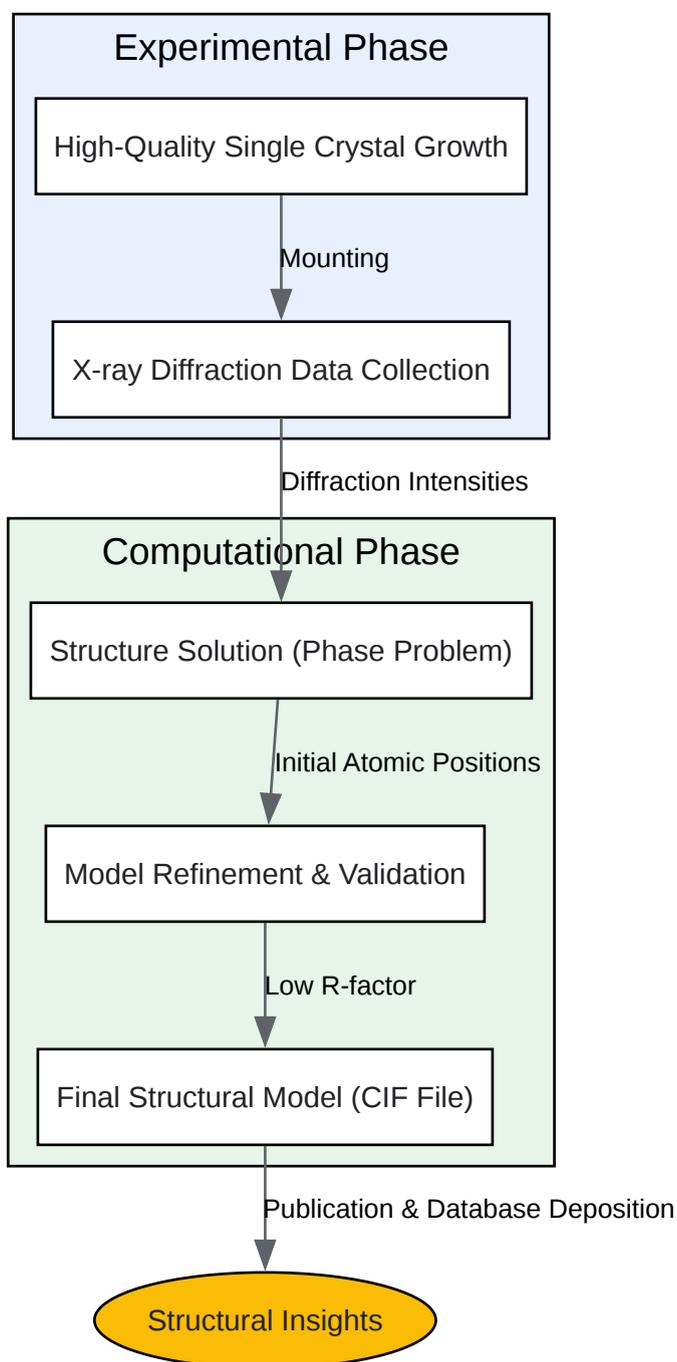
Self-Validating Protocol for Structure Determination

The trustworthiness of a crystal structure relies on a rigorous, multi-step process where the quality of the data and the refinement model are continuously assessed.

- **Crystal Growth (Self-Validation Checkpoint 1):** The primary requirement is a single, high-quality crystal free of significant defects. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The quality of the crystal directly impacts the quality of the diffraction data. For Et_3PAuCl , suitable crystals have been grown from the slow evaporation of an ethanol solution at low temperature (277 K).[6]
- **Data Collection (Self-Validation Checkpoint 2):** The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected. The intensity and position of each diffracted spot are recorded. Data quality is assessed by monitoring the stability of the X-ray source and the crystal over time.
- **Structure Solution (Self-Validation Checkpoint 3):** The collected data is processed to yield a set of structure factors. Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the heaviest atoms (in this case, gold).
- **Structure Refinement (Self-Validation Checkpoint 4):** The initial atomic model is refined against the experimental data using least-squares methods. Lighter atoms (P, Cl, C) are located from difference Fourier maps. Hydrogen atoms are often placed in calculated positions. The model is refined until the calculated diffraction pattern closely matches the observed pattern, a process monitored by statistical indicators like the R-factor. A low R-factor (typically < 0.05) indicates a good fit between the model and the data.[6]

Workflow Diagram

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.



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Caption: Standard workflow for molecular structure determination via X-ray crystallography.

Conclusion

(Triethylphosphine)gold(I) chloride is a prototypical example of a two-coordinate gold(I) complex, exhibiting a nearly ideal linear geometry with a P-Au-Cl bond angle of approximately 178.7°. This structural arrangement is a direct consequence of the d^{10} electronic configuration of Au(I) and significant relativistic effects, which favor sp hybridization. Definitive structural parameters obtained from single-crystal X-ray diffraction provide the foundational data necessary for researchers in catalysis and medicinal chemistry to understand its reactivity, design new derivatives, and probe its interactions with biological targets. The robust protocols for its synthesis and characterization ensure its accessibility and reliability as a key building block in the ever-expanding field of gold chemistry.

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